Azul Mordente 9, sal disódico

Descripción general

Descripción

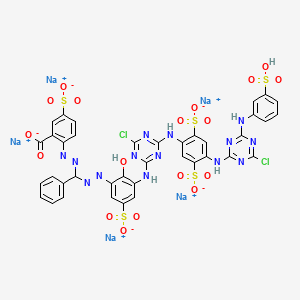

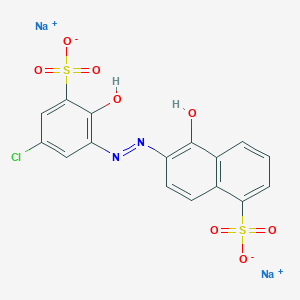

C.I. Mordant blue 9, disodium salt is a useful research compound. Its molecular formula is C16H9ClN2Na2O8S2 and its molecular weight is 502.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality C.I. Mordant blue 9, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Mordant blue 9, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fabricación de Ensayos Diagnósticos

Azul Mordente 9, sal disódica: se utiliza en la fabricación de ensayos diagnósticos debido a sus propiedades colorimétricas. Está involucrado en el desarrollo de pruebas que pueden indicar la presencia de marcadores biológicos específicos, ayudando en el diagnóstico de diversas afecciones de salud .

Hematología

En hematología, este compuesto se aplica en procedimientos de tinción para diferenciar los componentes celulares de la sangre. Su capacidad para unirse selectivamente a ciertos componentes de las células sanguíneas lo hace valioso para visualizar e identificar anomalías hematológicas .

Histología

Los estudios histológicos se benefician del Azul Mordente 9 como agente de tinción. Se utiliza para resaltar estructuras en secciones de tejido, lo cual es crucial para examinar la anatomía microscópica de los tejidos y diagnosticar enfermedades a partir de muestras de tejido .

Tratamiento de la Contaminación del Agua

La investigación ha demostrado que el Azul Mordente 9 se puede degradar de manera eficiente utilizando el sistema de persulfato activado por Fenton. Esta aplicación es significativa en el tratamiento de la contaminación del agua, particularmente en la eliminación de contaminantes de colorantes de las aguas residuales .

Tinte Textil

El color azul vibrante del compuesto y su capacidad para unirse a las telas lo convierten en un tinte elegido en la industria textil. Se utiliza para teñir materiales que requieren mordientes para fijar el tinte, como el algodón y la lana .

Monitoreo Ambiental

Azul Mordente 9: se utiliza en el monitoreo ambiental para detectar la presencia de metales pesados y otros contaminantes. Su cambio de color en respuesta a ciertos químicos puede servir como indicador de contaminación ambiental .

Procesos de Intercambio Iónico

Los estudios han explorado el uso de Azul Mordente 9 en procesos de intercambio iónico para eliminar colorantes de aguas residuales modelo. Esta aplicación es particularmente relevante en entornos industriales donde los efluentes de colorantes son una preocupación .

Investigación y Desarrollo

En I+D, Azul Mordente 9 es objeto de estudios en curso para desarrollar nuevas aplicaciones, como su posible uso en la creación de nuevos materiales con propiedades ópticas específicas o su papel en el desarrollo de técnicas analíticas avanzadas .

Mecanismo De Acción

Target of action

The primary targets of “C.I. Mordant blue 9, disodium salt” are likely to be biological tissues, where it binds to specific molecules, aiding in their visualization under a microscope .

Mode of action

While the exact mode of action is not specified, dyes like “C.I. Mordant blue 9, disodium salt” typically work by binding to specific types of molecules in the tissue being studied. This binding allows the molecules to be seen more easily under a microscope .

Biochemical pathways

As a staining dye, “CIInstead, it helps visualize biological structures, potentially highlighting alterations in these structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “CIIt is applied directly to the tissue sample to be studied .

Result of action

The result of applying “C.I. Mordant blue 9, disodium salt” is the staining of specific structures within the tissue sample, which can then be visualized under a microscope .

Action environment

The efficacy and stability of “C.I. Mordant blue 9, disodium salt” can be influenced by factors such as the pH of the solution it is in, the temperature, and the specific characteristics of the tissue it is applied to .

Propiedades

IUPAC Name |

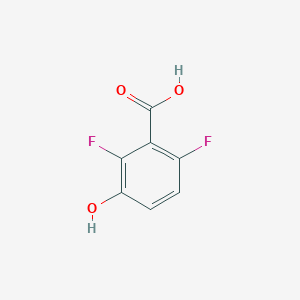

disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDODHCPLWXDSI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063104 | |

| Record name | C.I. Mordant Blue 9, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-68-8 | |

| Record name | 1-Naphthalenesulfonic acid, 6-(2-(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl)-5-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Mordant Blue 9, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-(5-chloro-2-hydroxy-4-sulphophenylazo)-5-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

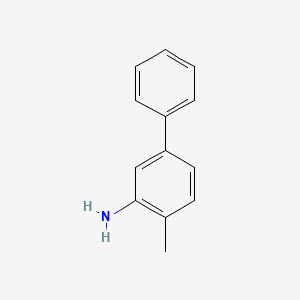

![2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1582758.png)